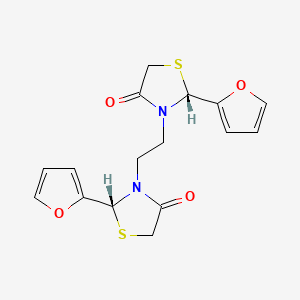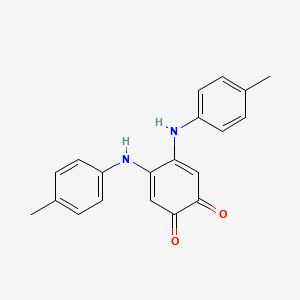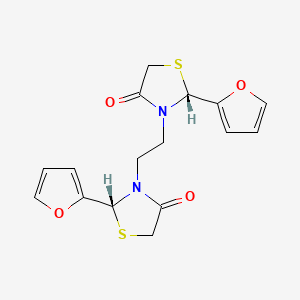
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide typically involves the reaction of 1,2-bis(2-chlorophenyl)hydrazine with other reagents under controlled conditions. One common method includes the use of sodium hydride in N,N-dimethylformamide (DMF) as a solvent. The reaction is initiated by cooling the mixture with ice, followed by the addition of 2-chloropropionyl chloride. The reaction is then allowed to proceed at 60°C for several hours under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures the consistent quality and yield of the product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of chlorine atoms.
Aplicaciones Científicas De Investigación
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(2-chlorophenyl)hydrazine
- 1,2-Bis(4-chlorophenyl)hydrazine
- 1,2-Bis(4-nitrophenyl)hydrazine
Uniqueness
2-(1,2-Bis(2-chlorophenyl)hydrazino)-N,2-diphenylacetamide is unique due to its specific structure, which includes multiple aromatic rings and chlorine substituents. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
32812-50-3 |
|---|---|
Fórmula molecular |
C26H21Cl2N3O |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-(2-chloro-N-(2-chloroanilino)anilino)-N,2-diphenylacetamide |
InChI |
InChI=1S/C26H21Cl2N3O/c27-21-15-7-9-17-23(21)30-31(24-18-10-8-16-22(24)28)25(19-11-3-1-4-12-19)26(32)29-20-13-5-2-6-14-20/h1-18,25,30H,(H,29,32) |
Clave InChI |
DHUVRDXIBQEFEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



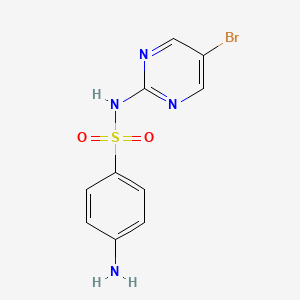
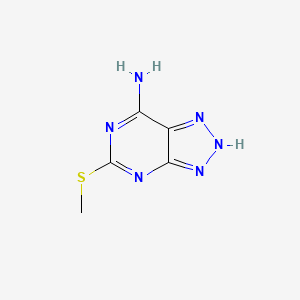
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805113.png)
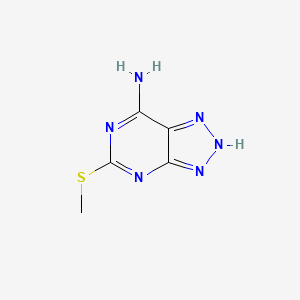
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] dodecanoate](/img/structure/B12805126.png)




